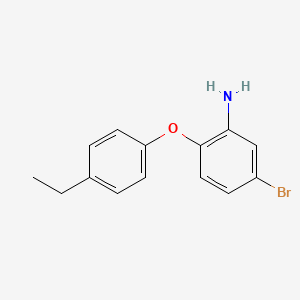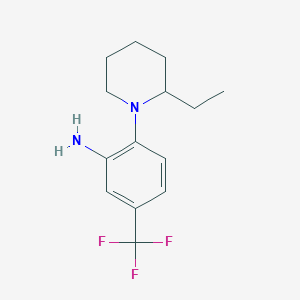
5-Bromo-2-(4-ethylphenoxy)aniline
概要
説明
5-Bromo-2-(4-ethylphenoxy)aniline is an organic compound with the molecular formula C14H14BrNO and a molecular weight of 292.17 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
準備方法
The synthesis of 5-Bromo-2-(4-ethylphenoxy)aniline can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the nucleophilic substitution of haloarenes at high temperatures or through copper-mediated chemistry .
化学反応の分析
5-Bromo-2-(4-ethylphenoxy)aniline undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The amino group in the compound is strongly activating and ortho- and para-directing, making it highly reactive in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Substitution Reactions: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution.
Common reagents used in these reactions include bromine for bromination, acetic anhydride for acetylation, and various palladium catalysts for coupling reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
5-Bromo-2-(4-ethylphenoxy)aniline is used extensively in scientific research, particularly in the fields of proteomics and biochemistry . It serves as a biochemical tool for studying protein interactions and functions. Additionally, it is used in the synthesis of various organic compounds and as a building block in medicinal chemistry .
作用機序
The mechanism of action of 5-Bromo-2-(4-ethylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can participate in nucleophilic aromatic substitution reactions , where it acts as a nucleophile and displaces a leaving group on an aromatic ring . This interaction can lead to the formation of new chemical bonds and the modification of molecular structures.
類似化合物との比較
5-Bromo-2-(4-ethylphenoxy)aniline can be compared to other similar compounds, such as 3-bromoaniline and 4-bromoaniline . These compounds share similar structural features but differ in the position of the bromine atom on the aromatic ring. The unique positioning of the bromine atom in this compound contributes to its distinct chemical properties and reactivity.
特性
IUPAC Name |
5-bromo-2-(4-ethylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-2-10-3-6-12(7-4-10)17-14-8-5-11(15)9-13(14)16/h3-9H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBJFNLALYSHFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 2-[4-(4-amino-3-methylphenoxy)phenyl]-acetate](/img/structure/B3171246.png)
![5-Bromo-2-[2-(methylanilino)ethoxy]aniline](/img/structure/B3171253.png)



![5-Bromo-2-[3-(dimethylamino)phenoxy]aniline](/img/structure/B3171280.png)




